7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Overview
Description
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione is an organic compound with the molecular formula C11H18N2O2 . It has a molecular weight of 210.27 g/mol . The compound is characterized by a spirocyclic structure, which includes a diaza (two nitrogen atoms) and three methyl groups attached to the spiro atom .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C11H18N2O2/c1-7-4-10(2,3)6-11(5-7)8(14)12-9(15)13-11/h7H,4-6H2,1-3H3,(H2,12,13,14,15)
. This indicates the connectivity of atoms in the molecule but does not provide information about its 3D conformation. The compound has two undefined atom stereocenters . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 58.2 Ų . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It has no rotatable bonds . The compound’s complexity, as computed by PubChem, is 325 .Scientific Research Applications
Synthesis and Chemical Properties
- Rhodium(II)-carbenoid C–H Insertion Reactions : This compound is utilized in the synthesis of spiro[4.5]decane-α,β′-diones through Rhodium-catalyzed C–H insertions, highlighting its role in creating complex molecular structures (Aburel, Romming, & Undheim, 2000).
- Conformational and Crystal Packing Studies : Research has explored its conformation and crystal packing preferences, essential for understanding its physical and chemical behavior (Lazić et al., 2022).
- Synthesis of Sulfur-containing Compounds : It's involved in the preparation of novel sulfur-containing spiro compounds, demonstrating its versatility in synthesizing diverse molecular structures (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).
Applications in Medicinal Chemistry
- Design and Synthesis of Anticonvulsant Agents : Research includes the development of N-Mannich bases derived from this compound, exhibiting potential as anticonvulsant agents (Obniska et al., 2010).
- Investigation of Hypoglycemic Activity : Studies have synthesized derivatives of this compound and tested their hypoglycemic activity, indicating potential applications in diabetes treatment (Iqbal et al., 2012).
- Synthesis of Spiro Diarylidenes for Antimicrobial Activity : The compound is used in the synthesis of novel spiro diarylidenes, evaluated for their antimicrobial properties (Shroff et al., 2022).
Structural and Stereochemical Analysis
- Investigating Molecular Geometry : Research on the molecular geometry of this compound has contributed to a deeper understanding of its structural characteristics (Staško, Davis, & Chapman, 2002).
- Exploring Facial Selectivity in Reactions : Studies on facial selectivity in reactions involving this compound provide insights into its reactivity and potential applications in synthetic chemistry (Liu & Burnell, 1994).
properties
IUPAC Name |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7-4-10(2,3)6-11(5-7)8(14)12-9(15)13-11/h7H,4-6H2,1-3H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMSWZNPULDTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)C(=O)NC(=O)N2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392209 | |
Record name | 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione | |
CAS RN |
91216-38-5 | |
Record name | 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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